

## A Comparative Guide to the Bioequivalence of Enrofloxacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone of veterinary medicine.[1][2] Its efficacy, however, is intrinsically linked to its formulation, which governs its absorption, distribution, metabolism, and excretion—collectively known as pharmacokinetics.[1] [2] Bioequivalence studies are therefore critical to ensure that generic or alternative formulations of enrofloxacin perform comparably to the innovator product, guaranteeing therapeutic success and mitigating the risk of antimicrobial resistance.[3] This guide provides an objective comparison of the performance of different enrofloxacin formulations, supported by experimental data from various bioequivalence studies.

# Comparative Pharmacokinetic Data of Enrofloxacin Formulations

The following tables summarize the key pharmacokinetic parameters from comparative bioequivalence studies of different **enrofloxacin** formulations across various animal species. These parameters are crucial in assessing the rate and extent of drug absorption.

- Cmax: The maximum plasma concentration of the drug.
- Tmax: The time at which Cmax is reached.
- AUC (Area Under the Curve): Represents the total drug exposure over time.



• T½: The half-life of the drug, indicating the time it takes for the plasma concentration to reduce by half.

### **Injectable Formulations in Pigs**

A study in healthy pigs compared four long-acting injectable **enrofloxacin** formulations administered intramuscularly at a single dose of 2.5 mg/kg body weight.

| Formulation                       | Cmax (ng/mL)    | Tmax (h)    | AUC (ng·h/mL)        | T½ (h)       |
|-----------------------------------|-----------------|-------------|----------------------|--------------|
| 10%<br>Enrofloxacin<br>(Alkali)   | 733.84 ± 129.87 | 2.19 ± 0.66 | 7754.43 ±<br>2887.16 | 10.48 ± 2.72 |
| 20%<br>Enrofloxacin<br>(Acidic)   | 917.00 ± 240.13 | 1.50 ± 0.37 | 8084.11 ±<br>1543.98 | 10.37 ± 2.38 |
| 10%<br>Enrofloxacin<br>(Yangkang) | 694.84 ± 163.49 | 2.89 ± 0.24 | 7369.42 ±<br>2334.99 | 10.20 ± 2.81 |
| Reference<br>(Nuokang®)           | 621.98 ± 227.25 | 0.34 ± 0.13 | 4194.10 ±<br>1186.62 | 10.61 ± 0.86 |

Data presented as Mean ± Standard Deviation.

### **Injectable Formulations in Sheep**

A comparative pharmacokinetic study in healthy Barky rams involved three injectable **enrofloxacin** solutions administered intramuscularly at a single dose of 5 mg/kg body weight.



| Formulation                                  | Cmax (µg/mL) | Tmax (h) |
|----------------------------------------------|--------------|----------|
| Mucotryl® (Enrofloxacin 10% + Bromhexine 1%) | 2.83         | 1.15     |
| Baytril® (Enrofloxacin 10%)                  | 2.45         | 1.41     |
| Enrofloxacin 10% (without Bromhexine)        | 3.12         | 1.26     |

The study concluded that the investigated injectable formulations were bioequivalent.

### **Oral Formulations in Broiler Chickens**

The bioequivalence of two 10% **enrofloxacin** oral formulations was evaluated in broiler chickens after a single oral dose of 20 mg/kg body weight.

| Formulation     | Cmax (µg/mL) | Tmax (h)    | AUC <sub>0-24</sub> (μg·h/mL) |
|-----------------|--------------|-------------|-------------------------------|
| Reference Brand | 1.00 ± 0.05  | 1.00 ± 0.01 | 3.79 ± 0.07                   |
| Test Brand      | 0.91 ± 0.02  | 2.00 ± 0.17 | 4.90 ± 0.01                   |

Data presented as Mean  $\pm$  Standard Deviation. The study concluded that the two brands are bioequivalent and interchangeable.

Another study in broilers compared two generic 10% **enrofloxacin** oral solutions at a dose of 10 mg/kg body weight.

| Formulation             | Cmax (µg/mL) | Tmax (h) | AUC₀–∞<br>(mg·h/L) | Bioavailability<br>(F%) |
|-------------------------|--------------|----------|--------------------|-------------------------|
| ENRO-A<br>(Enrol®)      | 1.61 ± 0.203 | 2        | 12.744 ± 2.951     | 78.96 ± 6.728           |
| ENRO-B<br>(Syvaquinol®) | 1.79 ± 0.283 | 2        | 14.354 ± 2.85      | 88.94 ± 10.89           |



Data presented as Mean  $\pm$  Standard Deviation. Both generics were found to be within the FDA and EMA bioequivalence acceptance range.

### Injectable vs. Oral Formulation in Turtles

A study in red-eared slider turtles compared the pharmacokinetics of intramuscular versus oral administration of **enrofloxacin**.

| Administration<br>Route | Dose     | Cmax (µg/mL) | Tmax (h) | T½ (h) |
|-------------------------|----------|--------------|----------|--------|
| Intramuscular<br>(IM)   | 5 mg/kg  | 6.28         | 2        | 17.6   |
| Oral (PO)               | 10 mg/kg | 3.44         | 5        | 32.8   |

This study demonstrated that therapeutic blood levels could be achieved with both routes of administration.

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of bioequivalence studies. Below are summaries of the experimental protocols from the cited studies.

### **General Bioequivalence Study Protocol**

A typical bioequivalence study follows a crossover or parallel design. In a crossover design, each subject receives both the test and reference formulations at different times, separated by a washout period. In a parallel design, different groups of subjects receive either the test or the reference formulation.

#### Key Steps:

- Subject Selection: Healthy animals of the target species are selected and acclimatized.
- Dosing: A single dose of the test or reference **enrofloxacin** formulation is administered.



- Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
- Drug Analysis: The concentration of enrofloxacin (and its active metabolite, ciprofloxacin) in plasma or serum is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
- Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic
  parameters of the test and reference formulations to determine if they fall within the accepted
  bioequivalence limits (typically 80-125% for the 90% confidence interval of the ratio of the
  geometric means for AUC and Cmax).

### **Specific Protocol Examples**

- Study in Pigs:
  - Animals: 36 healthy pigs.
  - Design: Parallel design with four groups.
  - Drug Administration: Single intramuscular injection of 2.5 mg/kg body weight.
  - Analysis: Enrofloxacin concentrations in plasma were measured by HPLC with fluorescence detection. Pharmacokinetic parameters were calculated using WinNonLin software.
- · Study in Sheep:
  - Animals: Six healthy Barky rams.
  - Design: Single-dose, randomized, crossover experimental design.
  - Drug Administration: Single intramuscular injection of 5 mg/kg body weight.



- Analysis: Enrofloxacin concentrations in serum were measured using HPLC with fluorescence detection.
- Study in Broiler Chickens (Oral Formulations):
  - o Design: Parallel design.
  - Drug Administration: Single oral dose of 20 mg/kg body weight.
  - Analysis: Plasma enrofloxacin concentrations were analyzed using a microbiological assay.

### Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the logical flow of a typical bioequivalence study for different **enrofloxacin** formulations.





Click to download full resolution via product page

Caption: Workflow of a typical bioequivalence study.



In conclusion, the bioequivalence of **enrofloxacin** formulations can vary significantly, underscoring the necessity of rigorous comparative studies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals in the evaluation and selection of **enrofloxacin** products, ultimately contributing to the responsible and effective use of this important antimicrobial agent in veterinary medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. | Semantic Scholar [semanticscholar.org]
- 3. Bioequivalence of four preparations of enrofloxacin in poultry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Enrofloxacin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671348#bioequivalence-studies-of-different-enrofloxacin-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com